molecular formula C7H4ClFN2 B1603957 3-Chloro-5-fluoro-1H-indazole CAS No. 885519-10-8

3-Chloro-5-fluoro-1H-indazole

Cat. No. B1603957
CAS RN: 885519-10-8
M. Wt: 170.57 g/mol
InChI Key: QCTONHPGUDYART-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1H-indazole (3CF1H-Indazole) is an organic compound belonging to the class of heterocyclic compounds. It is a five-membered ring containing one nitrogen atom and two halogen atoms. It is a colorless solid with a molecular formula of C7H4ClFN2 and a molecular weight of 191.577 g/mol. 3CF1H-Indazole is of particular interest due to its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Pharmacology: Anticancer Applications

3-Chloro-5-fluoro-1H-indazole: has been explored for its potential in anticancer therapy. Indazole derivatives, including those with chloro and fluoro substitutions, have shown promise in inhibiting cell growth in various cancer cell lines . The compound’s ability to interact with cellular targets that are pivotal in cancer progression makes it a valuable candidate for further drug development and cancer research.

Material Science: Functional Molecule Synthesis

In material science, 3-Chloro-5-fluoro-1H-indazole serves as a key component in the synthesis of functional molecules. These molecules have applications in everyday technology and are integral to the development of new materials with specific properties . The compound’s structural motif is crucial for creating materials with desired characteristics.

Chemical Synthesis: Catalyst Development

The compound is utilized in the development of synthetic methodologies, particularly in reactions that require regiocontrolled synthesis. It plays a role in the formation of bonds during the synthesis of substituted indazoles, which are important in creating a variety of chemically and biologically active molecules .

Analytical Chemistry: Standard Compound

3-Chloro-5-fluoro-1H-indazole: is used as a standard compound in analytical chemistry for various spectroscopic and chromatographic methods. Its well-defined structure and properties allow for accurate calibration and method development in analytical instruments .

Life Sciences: Biological Activity Studies

This compound is significant in life sciences for studying a wide range of biological activities. Indazole derivatives are known for their anti-inflammatory, antimicrobial, and antihypertensive properties, among others . Research involving 3-Chloro-5-fluoro-1H-indazole can lead to the discovery of new treatments for various pathological conditions.

Biochemistry: Enzyme Inhibition

In biochemistry, 3-Chloro-5-fluoro-1H-indazole is investigated for its role as an enzyme inhibitor. It has been applied in producing inhibitors for enzymes like HIV protease, serotonin receptor antagonists, aldol reductase, and acetylcholinesterase . These applications are critical for developing therapeutic agents for diseases where enzyme regulation is a key factor.

properties

IUPAC Name

3-chloro-5-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTONHPGUDYART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646293
Record name 3-Chloro-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-1H-indazole

CAS RN

885519-10-8
Record name 3-Chloro-5-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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